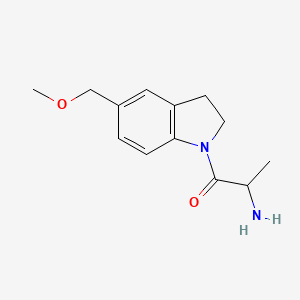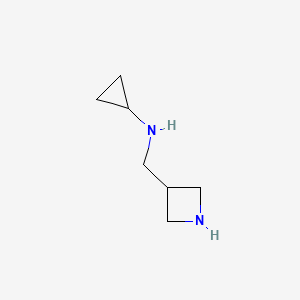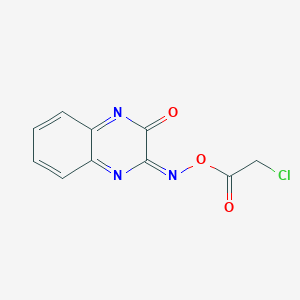
6-Tert-butyl-2-cyclopropylpyrimidin-4-amine
Descripción general
Descripción
6-Tert-butyl-2-cyclopropylpyrimidin-4-amine, also known as 6-TBCPA, is a cyclic amine compound that has been studied for its potential use in various scientific research applications. 6-TBCPA is an important building block for the synthesis of many compounds, and its unique structure has enabled it to be used in various biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
6-Tert-butyl-2-cyclopropylpyrimidin-4-amine has been studied for its potential use in various scientific research applications. It has been used as a building block for the synthesis of other compounds, such as pyrimidines and amides, and it has also been used to study the mechanism of action of various enzymes and receptors. In addition, this compound has been studied for its potential use in drug design and drug delivery.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine is not yet fully understood. However, studies have shown that it can act as a competitive inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, this compound has been shown to interact with certain receptors, such as the serotonin 5-HT1A receptor, in a manner that is similar to that of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Studies have shown that this compound can inhibit the activity of certain enzymes, such as COX-2, and it has also been shown to interact with certain receptors, such as the serotonin 5-HT1A receptor. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine in laboratory experiments include its availability and low cost. In addition, this compound is a stable compound that is easy to synthesize and manipulate. However, there are some limitations to using this compound in laboratory experiments. For example, it is not a highly potent compound, so it may not be effective at low concentrations. In addition, the mechanism of action of this compound is still not fully understood, so it is difficult to predict its effects in certain situations.
Direcciones Futuras
There are several potential future directions for 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine research. For example, further studies could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological processes. In addition, more research could be conducted to explore its potential use in drug design and drug delivery. Finally, this compound could be studied for its potential use in various therapeutic applications, such as the treatment of inflammation and pain.
Propiedades
IUPAC Name |
6-tert-butyl-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)8-6-9(12)14-10(13-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXIPZDYUYZYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491511.png)


![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)



